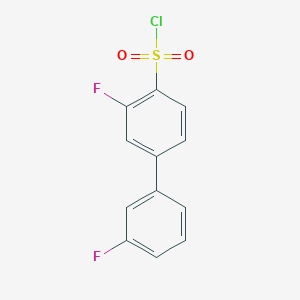
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound is notable for its two fluorine atoms, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-fluorophenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Analyse Des Réactions Chimiques
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. Common reagents for these reactions include primary and secondary amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfinyl or sulfenyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the compound can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield a sulfonamide, while reduction with LiAlH4 would produce a sulfinyl derivative.
Applications De Recherche Scientifique
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, by attaching the sulfonyl chloride group to specific functional groups on the biomolecules. This modification can help in studying protein-protein interactions and enzyme mechanisms.
Medicine: Sulfonyl chlorides, in general, are used in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. The fluorine atoms in this compound can enhance the biological activity and metabolic stability of the resulting compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which 2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride exerts its effects depends on the specific reaction it undergoes. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom electrophilic and susceptible to nucleophilic attack.
In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues, such as lysine and cysteine. This modification can alter the protein’s function, stability, and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Fluorobenzenesulfonyl chloride: This compound has a single fluorine atom and is used as an activating agent for the covalent attachment of biological substances to solid supports.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is used as an intermediate in the production of pesticides and dyes.
2-Chloro-4-fluorobenzenesulfonyl chloride: This compound is used in various organic synthesis reactions and has similar reactivity to this compound.
The uniqueness of this compound lies in its dual fluorine atoms, which can enhance its reactivity and influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C12H7ClF2O2S |
|---|---|
Poids moléculaire |
288.70 g/mol |
Nom IUPAC |
2-fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)12-5-4-9(7-11(12)15)8-2-1-3-10(14)6-8/h1-7H |
Clé InChI |
RVHQYICGDQDPKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)




![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)

![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)

